5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene

Description

Chemical Structure and Properties

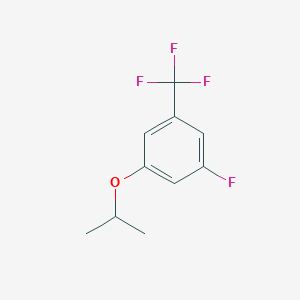

5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene (CAS: 1395039-21-0) is a fluorinated aromatic compound with a molecular weight of 222.18 g/mol and a purity of 98% . Its structure features:

- A fluorine substituent at the 5-position,

- An isopropoxy group (-OCH(CH₃)₂) at the 1-position,

- A trifluoromethyl (-CF₃) group at the 3-position.

Properties

IUPAC Name |

1-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4O/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJRLOKJATWABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a fluorinated benzene derivative.

Introduction of Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction using isopropanol and a suitable base.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position undergoes substitution under nucleophilic conditions due to activation by adjacent electron-withdrawing groups.

-

Reagents/Conditions : Sodium hydride (NaH) in polar aprotic solvents (e.g., N-methylpyrrolidinone, DMF) at 70–130°C .

-

Example : Reaction with 4-methylimidazole replaces fluorine, forming 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine .

| Substrate | Nucleophile | Product | Yield | Conditions | Citation |

|---|---|---|---|---|---|

| 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene | 4-Methylimidazole | 5-(4-Methyl-1H-imidazol-1-yl) derivative | 31–73% | NaH, NMP, 70–130°C |

Electrophilic Aromatic Substitution

The trifluoromethyl and fluorine groups direct incoming electrophiles to specific positions (typically meta/para to EWGs). Limited examples exist due to steric and electronic deactivation.

-

Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) under controlled conditions .

-

Outcome : Nitration at the 1-position (ortho to trifluoromethyl) observed in related compounds .

Oxidation

-

Isopropoxy Group : Resistant to oxidation under mild conditions but cleaved by strong acids (e.g., HCl) to form phenolic derivatives.

-

Trifluoromethyl Group : Stable under most oxidizing conditions (KMnO₄, CrO₃).

Reduction

-

Catalytic Hydrogenation : Reduces nitro groups (if present) to amines using Pd/C or Raney Ni .

-

Reagents : LiAlH₄ selectively reduces carbonyl groups in multifunctional derivatives.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible if a halogen (Br/I) replaces fluorine. Direct use of fluorine as a leaving group requires harsh conditions .

| Reaction Type | Substrate Modification | Reagents | Outcome | Citation |

|---|---|---|---|---|

| Aryl Amination | Bromine substitution | Pd(PPh₃)₄, PhI=NH, Base | Aromatic amine derivatives |

Ether Cleavage

-

Acidic Conditions : HI or HBr cleaves the isopropoxy group to yield 5-fluoro-3-(trifluoromethyl)phenol.

-

Reductive Cleavage : Na/NH₃(l) reduces the ether to a hydroxyl group.

Key Reactivity Insights

-

Electronic Effects : The trifluoromethyl and fluorine groups deactivate the ring, favoring SNAr over electrophilic substitution.

-

Steric Effects : Bulky substituents (isopropoxy) hinder reactions at adjacent positions .

-

Stability : The trifluoromethyl group resists hydrolysis and oxidation, enhancing compound stability .

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine atoms, particularly trifluoromethyl groups, into organic molecules often enhances their biological activity. The compound 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene may exhibit improved pharmacokinetic properties due to the electron-withdrawing nature of the fluorine substituents, which can influence lipophilicity and metabolic stability.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a related compound demonstrated significant antiproliferative activity against various cancer cell lines (HeLa, CEM) with IC₅₀ values in the low micromolar range . This suggests that this compound could also be explored for similar anticancer properties.

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- C–H Activation Reactions : The trifluoromethyl group can facilitate C–H activation processes, making it a valuable precursor for more complex molecules .

- Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

Fluorinated Pharmaceuticals

Fluorinated compounds are increasingly prominent in drug design due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group is known to significantly improve the potency of drugs by modulating their interaction with biological targets.

FDA Approved Drugs Analysis

A review of FDA-approved drugs containing trifluoromethyl groups highlights several successful applications where such modifications have led to increased efficacy against diseases like cancer and neurological disorders . While specific data on this compound's approval status is not available, its structural characteristics align with those of known therapeutics.

Potential for New Drug Candidates

Given the trends in medicinal chemistry favoring fluorinated compounds, there is potential for developing new drug candidates based on the structure of this compound. Its synthesis can be optimized to explore variations that may enhance its biological activity or selectivity against specific targets.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the isopropoxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Key Characteristics

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The table below compares 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene with three structurally related compounds:

Key Observations

Substituent Position and Reactivity: The position of fluorine and electron-withdrawing groups (-CF₃, -NO₂) significantly impacts reactivity. For example, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene demonstrated superior performance in derivatizing polyamines due to its balanced electronic effects and steric accessibility .

Functional Group Diversity :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The compound from (2-Fluoro-5-methyl-1-(methylthio)-3-(trifluoromethoxy)benzene) replaces -CF₃ with -OCF₃, altering electron-withdrawing strength and lipophilicity .

- Sulfur vs. Oxygen : The methylthio (-SCH₃) group in ’s compound may enhance stability in certain environments compared to oxygen-based substituents .

Performance in Analytical Chemistry: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperformed other reagents in polyamine derivatization due to its optimal substitution pattern, enabling efficient substitution of amino groups in spermine, putrescine, and spermidine .

Structural and Commercial Viability

- Synthetic Complexity : The presence of multiple substituents (e.g., -CF₃, -OCH(CH₃)₂) in this compound may complicate synthesis, contributing to its discontinuation .

- Market Demand : Compounds with nitro groups (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene) remain relevant in analytical workflows due to their proven efficacy, whereas niche derivatives like the target compound may face reduced demand .

Biological Activity

5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, pharmacokinetics, and applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of a trifluoromethyl group is significant as it enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The trifluoromethyl group allows for stronger interactions with various biological targets, which may include enzymes and receptors involved in disease pathways.

- Biochemical Pathways : The compound may participate in diverse biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Its structural features suggest potential interactions with signaling pathways relevant to cancer and other diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilicity imparted by the trifluoromethyl group can enhance absorption and distribution within biological systems. This characteristic is crucial for developing effective therapeutic agents .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence of antimicrobial activity associated with this compound. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

- Case Study on Lung Cancer : A study involving lung cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, as indicated by increased caspase activity and cell cycle arrest in the G2/M phase .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.